molecular formula C11H23ClN2O2 B1414244 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride CAS No. 2208275-14-1

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

Cat. No. B1414244
CAS RN: 2208275-14-1
M. Wt: 250.76 g/mol
InChI Key: XOTUDLBKEQVEEO-UHFFFAOYSA-N
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Description

The compound “3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pinacol boronic esters, are synthesized using various methods including Suzuki–Miyaura coupling and catalytic protodeboronation . These methods involve the use of transition metal catalysis and organoboron reagents .


Molecular Structure Analysis

The compound likely contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure would need to be confirmed with spectroscopic analysis.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as pinacol boronic esters are involved in reactions such as Suzuki–Miyaura coupling and catalytic protodeboronation .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Amino Acid Methyl Esters Synthesis : A methodology for preparing amino acid methyl ester hydrochlorides, including structures similar to "3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride", showcases the compatibility of this approach with various amino acids. This process yields these esters efficiently at room temperature, indicating potential applications in peptide synthesis and drug development (Jiabo Li & Y. Sha, 2008).

  • Anticancer Activity of Ester Derivatives : Research into the synthesis of new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives suggests their potential as histone deacetylase inhibitors (HDACIs) with expected anticancer activity. Such studies illustrate the role of chemical modification in producing compounds with significant biological activities (S. E. Rayes et al., 2019).

  • Efficient Peptide Coupling : A versatile coupling reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), has been applied in the coupling of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method, capable of yielding various substituted amino acid derivatives, underlines the importance of efficient synthesis techniques in developing enzymatic substrates and potentially enhancing drug discovery processes (J. Brunel, C. Salmi & Y. Letourneux, 2005).

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of new synthetic methods and the discovery of new biological applications.

properties

IUPAC Name

methyl 3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-5-9(12)7-13;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTUDLBKEQVEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC(C1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
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3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
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3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
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3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
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3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
Reactant of Route 6
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride

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